molecular formula C13H10INO3 B3641858 1-[(4-iodophenoxy)methyl]-3-nitrobenzene

1-[(4-iodophenoxy)methyl]-3-nitrobenzene

Cat. No.: B3641858
M. Wt: 355.13 g/mol
InChI Key: DANXASDSKVLPGP-UHFFFAOYSA-N
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Description

1-[(4-Iodophenoxy)methyl]-3-nitrobenzene is a nitroaromatic compound characterized by a nitro group at the 3-position of the benzene ring and a (4-iodophenoxy)methyl substituent. The iodine atom in the para position of the phenoxy group introduces significant steric and electronic effects, influencing its reactivity, solubility, and intermolecular interactions. This compound is structurally analogous to other halogenated nitrobenzene derivatives but distinguishes itself through the combination of an iodophenoxy moiety and a nitro group, which may confer unique catalytic, photophysical, or pharmaceutical properties .

Properties

IUPAC Name

1-[(4-iodophenoxy)methyl]-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANXASDSKVLPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-iodophenoxy)methyl]-3-nitrobenzene typically involves the reaction of 4-iodophenol with 3-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 1-[(4-iodophenoxy)methyl]-3-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-iodophenoxy)methyl]-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

    Reduction: 1-[(4-aminophenoxy)methyl]-3-nitrobenzene.

    Substitution: Various substituted phenoxy derivatives.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

1-[(4-iodophenoxy)methyl]-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-iodophenoxy)methyl]-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodophenoxy group can engage in various binding interactions with biological targets.

Comparison with Similar Compounds

Chloro- and Bromo-Substituted Analogues

  • 1-(Chloromethyl)-3-nitrobenzene and 1-(Bromomethyl)-3-nitrobenzene :
    • Structural Similarities : Both feature a nitro group at the 3-position and a halogenated methyl substituent.
    • Anisotropic Displacement Parameters (ADPs) : Theoretical calculations predicted similar ADPs for both compounds due to isomorphous crystal structures. However, experimental ADPs for the bromo derivative were significantly larger than those for the chloro analogue, suggesting greater thermal motion or lattice disorder in the brominated compound .
    • Reactivity : Bromo derivatives are typically more reactive in nucleophilic substitutions due to the weaker C–Br bond compared to C–Cl .

Iodo-Substituted Analogues

  • 1-(3-Iodopropyl)-3-nitrobenzene: Physical Properties: Melting point data are unavailable, but the iodine atom’s polarizability enhances van der Waals interactions, likely increasing melting points compared to chloro/bromo analogues . Synthesis: Prepared via alkylation or halogen exchange reactions, differing from the target compound’s phenoxymethyl linkage .
  • 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene: Structural Contrasts: The ethynyl group introduces linear rigidity and conjugation, contrasting with the flexible phenoxymethyl group in the target compound. This difference impacts π-π stacking and solubility .

Alkoxy and Thioether Derivatives

  • 1-(Bis(pentyloxy)methyl)-3-nitrobenzene: Synthesis: Achieved 92% yield via catalytic reactions, indicating high efficiency for alkoxy-substituted nitrobenzenes . Solubility: Pentyloxy groups enhance lipophilicity, whereas the iodophenoxy group in the target compound may reduce solubility in nonpolar solvents due to iodine’s atomic weight and polarity .

Fluorinated Derivatives

  • 1-(Fluoromethyl)-4-nitrobenzene and 1-(1-Fluoroethyl)-3-nitrobenzene: Synthesis: Prepared using diethylaminosulfur trifluoride (DAST), a method distinct from iodophenoxy derivatives . Reactivity: Fluorine’s strong electronegativity stabilizes adjacent charges, making these compounds less reactive in SN2 reactions compared to iodo analogues .

Aryl-Substituted Derivatives

  • 1-(4-Methoxyphenyl)-3-nitrobenzene: Electronic Effects: The methoxy group donates electrons via resonance, decreasing the nitro group’s deactivating effect. This contrasts with the iodophenoxy group, which is weakly electron-withdrawing due to iodine’s inductive effect .
  • 1-(4-Chlorostyryl)-3-nitrobenzene: Stereochemical Outcomes: Synthesized with Z/E ratios up to 70:30, influenced by steric hindrance from substituents. The target compound’s phenoxymethyl group may similarly affect stereoselectivity in analogous reactions .

Data Tables

Table 1: Physical and Structural Comparison of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Structural Feature Reference
1-[(4-Iodophenoxy)methyl]-3-nitrobenzene 371.12 Not reported Not reported Iodophenoxymethyl, nitro -
1-(Bromomethyl)-3-nitrobenzene 216.03 30–34 136–138 (0.5 mmHg) Bromomethyl, nitro
1-(Chloromethyl)-3-nitrobenzene 171.58 Not reported Not reported Chloromethyl, nitro
1-(Bis(pentyloxy)methyl)-3-nitrobenzene 352.45 Not reported Not reported Bis(pentyloxy)methyl, nitro

Key Research Findings

  • Crystallography : Halogen size significantly impacts crystal packing. Bromo derivatives exhibit larger ADPs than chloro analogues, suggesting iodine’s bulk may further disrupt lattice regularity .
  • Reactivity : Iodo compounds generally undergo slower nucleophilic substitution than bromo derivatives but are more reactive in radical reactions due to weak C–I bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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